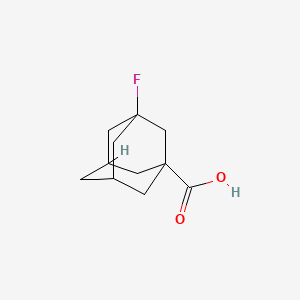

3-Fluoroadamantane-1-carboxylic acid

Description

Properties

IUPAC Name |

3-fluoroadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJULXDNAWKQQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902090 | |

| Record name | NoName_1299 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880-50-2 | |

| Record name | 3-Adamantanecarboxylic acid, 1-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-fluoroadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Fluoroadamantane-1-carboxylic acid synthesis from 3-hydroxyadamantane-1-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-Fluoroadamantane-1-carboxylic Acid from 3-hydroxyadamantane-1-carboxylic Acid

Introduction: The Strategic Value of Fluorinated Adamantanes in Drug Discovery

The adamantane scaffold, a rigid, lipophilic, and perfectly tetrahedral tricyclic alkane, has become a privileged structure in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties, including metabolic stability, lipophilicity, and tissue distribution.[1] The strategic introduction of fluorine, the most electronegative element, onto the adamantane core further amplifies these benefits.[2] Fluorine substitution can block sites of metabolic oxidation, modulate acidity (pKa), and improve binding affinity through favorable electrostatic interactions.[3][4]

3-Fluoroadamantane-1-carboxylic acid is a pivotal building block, providing a versatile handle for synthesizing a wide array of more complex fluorinated adamantane derivatives, such as amines and amides, which are sought after for developing novel therapeutics.[2][5] This guide provides a comprehensive, field-proven methodology for the synthesis of 3-fluoroadamantane-1-carboxylic acid via the direct deoxyfluorination of its precursor, 3-hydroxyadamantane-1-carboxylic acid. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and discuss the critical parameters for ensuring a successful and high-yielding transformation.

Core Synthetic Strategy: Deoxyfluorination with Diethylaminosulfur Trifluoride (DAST)

The conversion of a tertiary alcohol to an alkyl fluoride is a cornerstone transformation in organofluorine chemistry. Among the available reagents, Diethylaminosulfur Trifluoride (DAST) is one of the most effective and widely used for the deoxyfluorination of alcohols, including sterically hindered tertiary alcohols like those on an adamantane bridgehead.[6][7] The reaction is valued for its generally clean conversions and high yields under relatively mild conditions.[5]

Mechanistic Rationale: An SN1-Dominant Pathway

The fluorination of 3-hydroxyadamantane-1-carboxylic acid with DAST proceeds through a well-understood, multi-step mechanism. The choice of this reagent is predicated on its ability to efficiently activate the hydroxyl group and serve as an in-situ fluoride source.[8][9]

-

Activation of the Hydroxyl Group: The reaction initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of DAST. This step forms an alkoxyaminosulfur difluoride intermediate and eliminates a molecule of hydrogen fluoride (HF).[8]

-

Formation of a Carbocation: The adamantane cage's rigid structure imparts significant stability to a carbocation at the bridgehead position. Consequently, the alkoxyaminosulfur difluoride intermediate readily dissociates in an SN1-like manner, expelling a stable leaving group (diethylaminosulfinyl fluoride, Et₂NS(O)F) and generating a tertiary adamantyl carbocation.

-

Nucleophilic Fluoride Attack: The fluoride ion, present in the reaction mixture (from the initial HF elimination or from the reagent itself), acts as a nucleophile and attacks the carbocation, forming the stable C-F bond and yielding the final product, 3-fluoroadamantane-1-carboxylic acid.[9]

The SN1 character of this reaction is a key consideration. While SN2 pathways can occur with primary and some secondary alcohols, the steric hindrance and electronic stability of the tertiary bridgehead position in the adamantane system strongly favor the dissociative carbocation pathway.[8] This mechanistic route minimizes the risk of elimination side-products, which can be a challenge in other systems.[10]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis, derived from established literature protocols.[5]

| Parameter | Value | Notes |

| Starting Material | 3-Hydroxyadamantane-1-carboxylic acid | Commercially available.[11] |

| Reagent | Diethylaminosulfur Trifluoride (DAST) | Typically 1.1 - 1.5 equivalents. |

| Solvent | Dichloromethane (DCM), anhydrous | Chloroform has also been used effectively.[5] |

| Initial Temperature | -78 °C to 0 °C | Critical for controlling the initial exothermic reaction.[12] |

| Reaction Temperature | Room Temperature to Reflux | Varies based on substrate reactivity. For this substrate, warming to RT is often sufficient. |

| Reaction Time | 2 - 12 hours | Monitored by TLC or LC-MS for completion. |

| Typical Yield | >90% | High yields are consistently reported for this transformation.[5] |

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and safety.

Materials and Reagents

-

3-Hydroxyadamantane-1-carboxylic acid (1.0 eq)

-

Diethylaminosulfur Trifluoride (DAST) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Solvents for purification (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Addition funnel or syringe for reagent addition

-

Low-temperature bath (e.g., dry ice/acetone)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for purification (e.g., chromatography column)

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxyadamantane-1-carboxylic acid (1.0 eq). Dissolve the solid in anhydrous dichloromethane (approx. 0.1 M concentration).

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Reagent Addition: Slowly add DAST (1.2 eq) dropwise to the cooled, stirring solution via syringe over 15-20 minutes. Causality Note: Slow addition at low temperature is crucial to dissipate the heat generated from the exothermic reaction and prevent the formation of elimination byproducts or reagent decomposition.[7]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Let the reaction stir at room temperature for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Carefully and slowly quench the reaction by adding saturated aqueous NaHCO₃ solution. Safety Note: Quenching is highly exothermic and will release gas (CO₂). Perform this step slowly in a well-ventilated fume hood.

-

Workup & Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual inorganic salts and water-soluble byproducts.

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure 3-fluoroadamantane-1-carboxylic acid as a white solid.

Safety and Handling Considerations

-

DAST: Diethylaminosulfur trifluoride is a moisture-sensitive and corrosive reagent. It can decompose violently when heated above 80-90 °C.[7] Always handle DAST in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Hydrogen Fluoride (HF): The reaction and quenching steps can generate HF, a highly toxic and corrosive gas. Ensure the reaction is performed under an inert atmosphere and quenched carefully to neutralize any acidic byproducts.

-

Pressure: The quenching process generates gas and can cause pressure buildup. Use an open or vented system during the quench.

Conclusion

The deoxyfluorination of 3-hydroxyadamantane-1-carboxylic acid using DAST is a robust, high-yielding, and reliable method for producing the valuable fluorinated building block, 3-fluoroadamantane-1-carboxylic acid. A thorough understanding of the SN1-dominant mechanism and careful control over reaction conditions, particularly temperature during reagent addition, are paramount to achieving optimal results. This guide provides the necessary technical detail and expert insight for researchers in drug development to confidently execute this critical synthesis, enabling the exploration of novel fluorinated adamantane derivatives in medicinal chemistry.

References

-

Wikipedia. "Fluorination with aminosulfuranes." Wikipedia, The Free Encyclopedia.

-

Baptista, R. H. F., et al. "Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST)." ResearchGate.

-

Shaw, J. T., et al. "Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling." National Institutes of Health.

-

Maehr, H., et al. "Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters." National Institutes of Health.

-

Reddit. "Fluorination of alcohols, ketones, and aldehydes with DAST mechanisms." Reddit.

-

Singh, R. P., and Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." ResearchGate.

-

Pashinnik, V., et al. "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes." ResearchGate.

-

Kim, D. W., et al. "Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones." ACS Publications.

-

Organic Chemistry Portal. "Alcohol to Fluoride - Common Conditions." Organic-Chemistry.org.

-

Sasaki, T., et al. "Synthesis of functionalized adamantanes from fluoroadamantanes." ResearchGate.

-

Wanka, L., et al. "The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives." National Institutes of Health.

-

Organic Synthesis. "Alcohol to Fluoro / Carbonyl to Difluoro using DAST." Organic-Synthesis.com.

-

BenchChem. "Flow-Based Synthesis of Adamantane Derivatives: Application Notes and Protocols." BenchChem.

-

PubChem. "3,5,7-Trifluoroadamantane-1-carboxylic acid." National Institutes of Health.

-

Adam, A. T. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery." University of Mississippi.

-

PubChem. "3-Fluoroadamantane-1-carboxylic acid." National Institutes of Health.

-

Wnuk, S. F., et al. "Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes." Journal of the American Chemical Society.

-

Nicewicz, D. A., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Princeton University.

-

Guidechem. "How to Synthesize 3-Hydroxy-1-Adamantane Carboxylic Acid?" Guidechem.com.

-

Ritter, T., et al. "Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt." National Institutes of Health.

-

ChemicalBook. "1,3-Adamantanedicarboxylic acid synthesis." ChemicalBook.com.

-

PrepChem. "Synthesis of 3-Hydroxyadamantane-1-carboxylic acid." PrepChem.com.

-

Organic Syntheses. "1-adamantanecarboxylic acid." Organic Syntheses.

-

Google Patents. "CN101747212B - Method for synthesizing 3-amino-1-adamantanol." Google Patents.

-

PubChem. "3-Hydroxyadamantane-1-carboxylic acid." National Institutes of Health.

-

Zaitsev, A., et al. "Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy." PubMed Central.

-

NIST. "Adamantane-1-carboxylic acid." NIST WebBook.

-

Wang, J., et al. "The Dark Side of Fluorine." National Institutes of Health.

-

Sorochinsky, A. E., et al. "Facile synthesis of 3-(trifluoromethyl)adamantane derivatives." ResearchGate.

-

Organic Syntheses. "Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-." Organic Syntheses.

-

MedchemExpress. "Adamantane-carboxylic acid | Antibacterial Agent." MedchemExpress.com.

-

NIST. "Adamantane-1-carboxylic acid." NIST WebBook.

-

BenchChem. "Technical Support Center: Purification of 3-Acetylamino-adamantane-1-carboxylic acid." BenchChem.

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]

- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]

- 8. Fluorination with aminosulfuranes - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxyadamantane-1-carboxylic acid | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. organic-synthesis.com [organic-synthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoroadamantane-1-carboxylic acid

Introduction: The Significance of Fluorinated Adamantanes in Modern Drug Discovery

Adamantane, a rigid, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and lipophilic nature offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The introduction of adamantyl moieties into drug candidates can enhance metabolic stability, improve tissue distribution, and provide a rigid framework for the precise positioning of functional groups to optimize target engagement.[1] Consequently, adamantane derivatives have found clinical success in a range of therapeutic areas, including antiviral (amantadine and rimantadine), neuroprotective (memantine), and antidiabetic (saxagliptin and vildagliptin) applications.[2][3]

The strategic incorporation of fluorine atoms into adamantane scaffolds further refines their utility. Fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (logP). These modifications can lead to improved cell membrane permeability, enhanced binding affinity to target proteins, and altered metabolic pathways. This guide provides a comprehensive technical overview of the physicochemical properties of a key fluorinated adamantane derivative: 3-Fluoroadamantane-1-carboxylic acid. This document is intended for researchers, scientists, and drug development professionals, offering both established data and predictive insights grounded in fundamental chemical principles.

Molecular Structure and Identification

A precise understanding of the molecular structure is the foundation for characterizing any chemical entity.

Chemical Structure:

Caption: 2D representation of 3-Fluoroadamantane-1-carboxylic acid.

Key Identifiers:

| Identifier | Value |

| Molecular Formula | C11H15FO2 |

| SMILES | C1C2CC3(CC1CC(C2)(C3)F)C(=O)O |

| InChI | InChI=1S/C11H15FO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14) |

| InChIKey | SJULXDNAWKQQEV-UHFFFAOYSA-N |

Physicochemical Properties: A Comparative Analysis

| Property | 1-Adamantanecarboxylic acid | 3-Fluoroadamantane-1-carboxylic acid | 3,5,7-Trifluoroadamantane-1-carboxylic acid |

| CAS Number | 828-51-3[4][5][6] | Not assigned | 214557-89-8[7] |

| Molecular Weight | 180.24 g/mol [5] | 198.23 g/mol | 234.21 g/mol [7] |

| Melting Point | 175-176.5 °C[6] | 154-156 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Aqueous Solubility | Insoluble | Predicted to be very poorly soluble | Predicted to be very poorly soluble |

| pKa | ~4.9-5.0 (Predicted)[8] | < 4.9 (Predicted) | < 4.9 (Predicted) |

| LogP | 2.6 (Calculated)[9] | > 2.6 (Predicted) | > 2.6 (Predicted) |

Melting Point

The melting point of a solid is indicative of the strength of its crystal lattice forces. The experimentally determined melting point of 3-Fluoroadamantane-1-carboxylic acid is 154-156 °C . This is notably lower than that of the parent compound, 1-Adamantanecarboxylic acid (175-176.5 °C)[6]. This decrease may be attributed to the disruption of the crystal packing by the fluorine atom, potentially leading to weaker intermolecular interactions in the solid state.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption and formulation.

-

Aqueous Solubility: 1-Adamantanecarboxylic acid is reported to be insoluble in water. Given the highly lipophilic nature of the adamantane cage, 3-Fluoroadamantane-1-carboxylic acid is also predicted to have very low aqueous solubility. The introduction of a single fluorine atom is unlikely to significantly increase its affinity for water.

-

Organic Solubility: The parent compound is soluble in organic solvents such as methanol, acetone, and benzene.[10] It is anticipated that 3-Fluoroadamantane-1-carboxylic acid will exhibit similar solubility in common organic solvents.

Experimental Protocol for Solubility Determination:

A standard method for determining aqueous solubility is the shake-flask method.

Caption: Workflow for solubility determination by the shake-flask method.

Acidity (pKa)

The pKa is the logarithmic measure of the acid dissociation constant and is crucial for predicting the ionization state of a molecule at a given pH.

The pKa of 1-Adamantanecarboxylic acid is predicted to be in the range of 4.9-5.0.[8] The introduction of a fluorine atom at the 3-position is expected to decrease the pKa (i.e., increase the acidity). This is due to the strong electron-withdrawing inductive effect of the fluorine atom, which stabilizes the resulting carboxylate anion. The effect is transmitted through the rigid sigma-bond framework of the adamantane cage. Therefore, the pKa of 3-Fluoroadamantane-1-carboxylic acid is predicted to be lower than 4.9.

Experimental Protocol for pKa Determination by Potentiometric Titration:

Caption: General synthetic route to 3-Fluoroadamantane-1-carboxylic acid.

This reaction is a nucleophilic substitution where the hydroxyl group is first protonated or activated, followed by attack of the fluoride ion. The choice of fluorinating agent and reaction conditions is critical to achieve good yield and purity.

Conclusion

3-Fluoroadamantane-1-carboxylic acid is a valuable building block in medicinal chemistry, combining the robust, lipophilic adamantane scaffold with the unique electronic properties of fluorine. While comprehensive experimental data on its physicochemical properties are not widely published, a strong understanding can be built through comparative analysis with related compounds and the application of fundamental chemical principles. This guide has provided a framework for understanding and predicting the key physicochemical parameters of this compound, along with the standard experimental protocols for their determination. As the use of fluorinated adamantanes in drug discovery continues to expand, a thorough characterization of such molecules will be essential for the rational design of new and improved therapeutic agents.

References

-

PubChem. (n.d.). 3,5,7-Trifluoroadamantane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL. [7]2. PubChem. (n.d.). 1-Adamantanecarboxylic acid. National Center for Biotechnology Information. Retrieved from a valid URL. 3. PubChem. (n.d.). 1-Fluoroadamantane. National Center for Biotechnology Information. Retrieved from a valid URL. [11]4. Supporting Information. (n.d.). 13C NMR spectrum of 3,5-dimethylbenzoic acid (6). Retrieved from a valid URL. 5. ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum. Retrieved from a valid URL. [12]6. Sigma-Aldrich. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid 97%. Retrieved from a valid URL. [13]7. NIST. (n.d.). Adamantane-1-carboxylic acid. NIST Chemistry WebBook. Retrieved from a valid URL. 8. PubChemLite. (n.d.). 3-fluoroadamantane-1-carboxylic acid (C11H15FO2). Retrieved from a valid URL. 9. Sigma-Aldrich. (n.d.). 3-Hydroxyadamantane-1-carboxylic acid 97%. Retrieved from a valid URL. [14]10. Silverstein, R. M. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from a valid URL. [15]11. ResearchGate. (2014). Does anyone have information on pKa of some carboxylic acids?. Retrieved from a valid URL. [8]12. Semantic Scholar. (2019). Facile Synthesis of 3-(Azol-1-yl)-1-adamantanecarboxylic Acids—New Bifunctional Angle-Shaped Building Blocks for Coordination Polymers. Retrieved from a valid URL. [16]13. Organic Syntheses. (n.d.). 1-adamantanecarboxylic acid. Retrieved from a valid URL. [17]14. Chemical Synthesis Database. (n.d.). 3-fluoro-1-adamantanecarboxamide. Retrieved from a valid URL. [2]15. Duddeck, H. (1975). 13C NMR spectra of adamantane derivatives. Tetrahedron, 31(11-12), 1283-1285. [18]16. ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from a valid URL. 17. ChemicalBook. (n.d.). 1-Adamantanecarboxylic acid | 828-51-3. Retrieved from a valid URL. [5]18. Google Patents. (n.d.). CN101747212B - Method for synthesizing 3-amino-1-adamantanol. Retrieved from a valid URL. [19]19. TCI AMERICA. (n.d.). 1-Fluoroadamantane 768-92-3. Retrieved from a valid URL. [20]20. Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from a valid URL. 21. ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved from a valid URL. [21]22. Wikipedia. (n.d.). 1-Adamantanecarboxylic acid. Retrieved from a valid URL. [6]23. Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from a valid URL. [22]24. ResearchGate. (2018). Synthesis of (3-Hydroxyadamantan-1-yl)methanols. Retrieved from a valid URL.

-

MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Retrieved from a valid URL. [3]26. ChemScene. (n.d.). 97350-00-0 | 3-(Aminomethyl)adamantane-1-carboxylic acid. Retrieved from a valid URL.

-

ConnectSci. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Retrieved from a valid URL. [1]28. TCI AMERICA. (n.d.). 1-Adamantanecarboxylic Acid | 828-51-3. Retrieved from a valid URL.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. biophysics.org [biophysics.org]

- 3. Adamantane-1-carboxylic acid [webbook.nist.gov]

- 4. 1-Adamantanecarboxylic acid | 828-51-3 [chemicalbook.com]

- 5. 1-Adamantanecarboxylic acid - Wikipedia [en.wikipedia.org]

- 6. 3,5,7-Trifluoroadamantane-1-carboxylic acid | C11H13F3O2 | CID 12036142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1-Adamantanecarboxylic acid | C11H16O2 | CID 13235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 3-fluoroadamantane-1-carboxylic acid (C11H15FO2) [pubchemlite.lcsb.uni.lu]

- 10. 1-Fluoroadamantane | C10H15F | CID 136608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1-Adamantanecarboxylic acid(828-51-3) 1H NMR spectrum [chemicalbook.com]

- 12. 3-羟基金刚烷-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. ekwan.github.io [ekwan.github.io]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. kbfi.ee [kbfi.ee]

- 17. researchgate.net [researchgate.net]

- 18. CN101747212B - Method for synthesizing 3-amino-1-adamantanol - Google Patents [patents.google.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. chemscene.com [chemscene.com]

An In-Depth Technical Guide to 3-Fluoroadamantane-1-carboxylic Acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Fluoroadamantane-1-carboxylic acid, a unique functionalized adamantane derivative with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and burgeoning applications, offering field-proven insights to support your research and development endeavors.

Core Molecular Attributes of 3-Fluoroadamantane-1-carboxylic Acid

3-Fluoroadamantane-1-carboxylic acid is a rigid, threefold-symmetric diamondoid molecule featuring a carboxylic acid group and a fluorine atom at its bridgehead positions. This distinct structure imparts a unique combination of lipophilicity, steric bulk, and electronic properties, making it a valuable building block in the design of novel therapeutics and advanced materials.

| Property | Value | Source |

| CAS Number | 880-50-2 | [1] |

| Molecular Formula | C₁₁H₁₅FO₂ | [1] |

| Molecular Weight | 198.23 g/mol | [1] |

| Monoisotopic Mass | 198.1056 Da |

dot graph "Molecular_Structure" { layout="neato"; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: 2D representation of 3-Fluoroadamantane-1-carboxylic acid structure.

Synthesis Pathway: From Hydroxy to Fluoro Derivative

The most direct and efficient synthesis of 3-Fluoroadamantane-1-carboxylic acid involves the deoxyfluorination of its precursor, 3-hydroxyadamantane-1-carboxylic acid. This transformation is typically achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Causality Behind Experimental Choices:

The choice of DAST as the fluorinating agent is predicated on its high efficiency and selectivity for converting hydroxyl groups to fluorine atoms under relatively mild conditions. The reaction proceeds via an alkoxyaminosulfur difluoride intermediate. The subsequent nucleophilic attack by a fluoride ion can occur through either an SN1 or SN2 pathway, depending on the substrate's structure. For a tertiary alcohol like 3-hydroxyadamantane-1-carboxylic acid, an SN1-like mechanism is more probable.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: General workflow for the synthesis of 3-Fluoroadamantane-1-carboxylic acid.

Detailed Experimental Protocol (Illustrative):

This protocol is a representative example based on established methodologies for fluorinating alcohols with DAST. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

-

Preparation: In a fume hood, dissolve 3-hydroxyadamantane-1-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Cool the solution in an ice bath. Slowly add diethylaminosulfur trifluoride (DAST) (1.1 mmol) dropwise to the stirred solution. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment.

-

Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a stirred mixture of ice water (10 mL) and dichloromethane (20 mL).

-

Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 3-Fluoroadamantane-1-carboxylic acid.

Physicochemical Properties and Their Implications in Drug Design

The introduction of a fluorine atom into the adamantane scaffold significantly modulates its physicochemical properties, which is of paramount importance in drug design.

-

Lipophilicity (logP): The adamantane cage is inherently lipophilic. The addition of a fluorine atom can further increase lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and the blood-brain barrier.

-

Acidity (pKa): The electron-withdrawing nature of the fluorine atom is expected to increase the acidity of the carboxylic acid group (i.e., lower the pKa) compared to the non-fluorinated analog. This can influence the compound's ionization state at physiological pH, affecting its solubility, receptor binding, and pharmacokinetic profile.

-

Metabolic Stability: The rigid adamantane core can sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life. The strong carbon-fluorine bond further enhances this metabolic stability.

dot graph "Properties_Impact" { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Caption: Relationship between physicochemical properties and drug design implications.

Applications in Research and Drug Development

The unique structural and physicochemical characteristics of 3-Fluoroadamantane-1-carboxylic acid make it an attractive scaffold for a variety of applications in drug discovery and materials science.

-

Medicinal Chemistry: Adamantane derivatives have a proven track record in medicine, with applications as antiviral and antidiabetic agents. The incorporation of fluorine can lead to next-generation analogs with improved efficacy and pharmacokinetic profiles. This scaffold can be used to design inhibitors for various enzymes and receptors where a combination of lipophilicity and a specific three-dimensional orientation of functional groups is required for potent activity.

-

Bioisosteric Replacement: The carboxylic acid group can be further derivatized or used as a bioisostere for other functional groups in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.

-

Materials Science: The rigid, well-defined structure of adamantane makes it a useful building block for the synthesis of polymers, metal-organic frameworks (MOFs), and other advanced materials with tailored properties.

Conclusion

3-Fluoroadamantane-1-carboxylic acid represents a valuable and versatile building block for researchers at the forefront of chemical synthesis, drug discovery, and materials science. Its unique combination of a rigid diamondoid core, a reactive carboxylic acid handle, and the modulating effects of a fluorine substituent provides a powerful tool for the design and synthesis of novel molecules with enhanced properties. This guide has provided a foundational understanding of its core attributes, synthesis, and potential applications to empower further innovation in the field.

References

Sources

The Ascendant Role of Fluorine in Modulating the Biological Activity of Adamantane Derivatives

An In-Depth Technical Guide:

A Whitepaper for Drug Discovery & Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic, and perfectly symmetrical tricyclic hydrocarbon, has proven to be a uniquely privileged structure in medicinal chemistry.[1] Its incorporation into molecular designs has yielded successful therapeutics ranging from antiviral agents to central nervous system modulators.[2] This guide delves into the strategic derivatization of the adamantane nucleus with fluorine, a bioisosteric modification that profoundly influences physicochemical and pharmacokinetic properties. We will explore the causal relationship between fluorination and enhanced biological activity, examining key therapeutic areas where these derivatives show immense promise. This document synthesizes field-proven insights, detailed experimental methodologies, and mechanistic data to provide a comprehensive resource for researchers engaged in the rational design of next-generation adamantane-based therapeutics.

The Strategic Imperative for Fluorination in Adamantane-Based Drug Design

The adamantane moiety itself is often described as a "lipophilic bullet," capable of enhancing a drug's stability and membrane permeability.[1] However, its high lipophilicity can also lead to poor pharmacokinetic properties, such as low metabolic stability due to oxidation by metabolic enzymes.[3] The introduction of fluorine—the most electronegative element—serves as a powerful tool to mitigate these challenges and unlock new therapeutic potential.

The rationale for fluorinating adamantane scaffolds is multifactorial:

-

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and stable.[4] Strategically placing fluorine atoms at metabolically vulnerable positions on the adamantane ring can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[5][6]

-

Modulation of Physicochemical Properties: Fluorine substitution can significantly alter a molecule's lipophilicity, pKa, and conformation. This allows for the fine-tuning of properties critical for drug action, such as blood-brain barrier (BBB) penetration and target binding affinity.[6][7]

-

Increased Binding Affinity: The polarized C-F bond can engage in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with enzyme active sites or receptors, leading to a substantial increase in binding potency.[4]

The following diagram illustrates the logical flow of how this strategic modification enhances the potential of the adamantane scaffold.

Caption: Mechanism of M2 proton channel inhibition by adamantane derivatives.

Potent Enzyme Inhibition: The Case of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a key enzyme involved in the metabolism of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs). [3]Inhibition of sEH is a validated therapeutic strategy for treating hypertension, inflammation, and ischemic stroke. [3]Adamantane-containing ureas are known to be highly potent sEH inhibitors.

Recent studies have demonstrated that the introduction of fluorine to the adamantane core can dramatically increase inhibitory potency, pushing it into the picomolar range. [3]This leap in activity is attributed to the favorable interactions of the halogen atoms within the hydrophobic active site of the enzyme. [3]Fluorination also serves to block metabolically sensitive centers on the adamantane ring, potentially improving the overall pharmacokinetic profile of these inhibitors. [3]

The table below summarizes the profound impact of fluorination on the inhibitory potency (IC₅₀) of adamantane-urea derivatives against human sEH.

| Compound Type | Structure | Modification | IC₅₀ (nM) | Reference |

| Adamantyl Urea | Adamantane-Urea-Linker | Unsubstituted | Low Nanomolar | [3] |

| Fluorinated Adamantyl Urea | Fluoro-Adamantane-Urea-Linker | Fluorine Substitution | 0.04 (40 pM) | **[3] |

| Chlorinated Adamantyl Urea | Chloro-Adamantane-Urea-Linker | Chlorine Substitution | Picomolar | [3] |

Data synthesized from published reports to illustrate the trend. Actual values are compound-specific.

Central Nervous System (CNS) Applications: Enhancing Neuroactivity

Adamantane derivatives, most notably memantine, are established treatments for neurological disorders like Alzheimer's disease, acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. [8]For any CNS-active drug, the ability to effectively cross the blood-brain barrier (BBB) is paramount.

Fluorination is a well-established strategy for improving BBB penetration. [6][7]By increasing lipophilicity and resisting metabolic degradation, fluorine-containing adamantane derivatives can achieve higher concentrations in the brain, potentially leading to enhanced efficacy or allowing for lower therapeutic doses. [7]Furthermore, fluorinated adamantanes are being investigated for their ability to modulate neuroinflammation pathways, which are implicated in both neurodegenerative diseases and the cognitive decline associated with conditions like diabetes. [9]

Pharmacokinetic Profile: The Fluorine Advantage

The introduction of an adamantane moiety can significantly alter a drug's absorption, distribution, metabolism, and excretion (ADME) profile, primarily by increasing lipophilicity and metabolic stability. [10]Fluorination further refines these properties.

-

Absorption & Distribution: By modulating lipophilicity, fluorine can optimize a drug's ability to permeate biological membranes, affecting both oral absorption and distribution into tissues, including the CNS. [4][11]* Metabolism: As previously discussed, the strength of the C-F bond provides a "metabolic shield," preventing degradation by enzymes like cytochrome P450s. [5][12]This typically leads to a longer plasma half-life and increased drug exposure. [13]* Excretion: Changes in metabolism directly impact the excretion profile, often reducing the formation of various metabolites and simplifying the drug's pharmacokinetic behavior.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the protocols used to evaluate these compounds must be robust and reproducible. Below is a detailed methodology for a key in vitro assay.

Protocol: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This protocol describes a standard, fluorescence-based assay to determine the IC₅₀ of test compounds against human sEH. The assay relies on a non-fluorescent substrate that is hydrolyzed by sEH to a highly fluorescent product.

A. Materials & Reagents

-

Recombinant human sEH enzyme

-

sEH assay buffer (e.g., Tris-HCl, pH 7.4)

-

PHOME (3-Phenyl-oxirane-2-carboxylic acid (2-hydroxy-3,3,3-trifluoro-propyl)-amide) substrate

-

Test compounds (fluorinated adamantane derivatives) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

B. Step-by-Step Methodology

-

Compound Preparation:

-

Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions in DMSO to create a concentration gradient (e.g., from 1 mM down to 100 pM).

-

Further dilute each concentration into the sEH assay buffer to achieve the final desired assay concentrations, ensuring the final DMSO concentration in the well is ≤1%.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 100 µL of sEH assay buffer.

-

Add 1 µL of the diluted test compound solution to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" blanks.

-

Add 20 µL of the recombinant human sEH enzyme solution to all wells except the "no enzyme" blanks.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of the PHOME substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader set to 37°C.

-

-

Data Acquisition & Analysis:

-

Monitor the increase in fluorescence intensity over time (kinetic read) for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

-

Subtract the background rate from the "no enzyme" blanks.

-

Normalize the data by setting the average rate of the "no inhibitor" control wells to 100% activity.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Caption: Experimental workflow for an in vitro sEH inhibition assay.

Future Directions and Conclusion

The strategic fluorination of adamantane derivatives is a field ripe with opportunity. While initial applications focused on overcoming resistance in antiviral agents, the true potential lies in creating highly potent and selective modulators of other biological targets, particularly enzymes and CNS receptors. Future research should focus on:

-

Multi-fluorination: Exploring di- and tri-fluorinated adamantanes to further fine-tune physicochemical properties. [5]* Positron Emission Tomography (PET): Utilizing the ¹⁸F isotope to develop PET imaging agents for diagnosing neurodegenerative diseases by tracking target engagement in the brain. [6]* Structure-Activity Relationship (SAR) Studies: Systematically investigating the placement of fluorine on the adamantane scaffold to build robust SAR models that can guide the rational design of future drug candidates.

References

- Alamri, M. A. (2024). Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets.

-

Zefirov, N. A., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. PubMed Central. Available at: [Link]

-

Pouk, M., et al. (2025). Preparation of Fluoroadamantane Acids and Amines: Impact of Bridgehead Fluorine Substitution on the Solution- and Solid-State Properties of Functionalized Adamantanes. ResearchGate. Available at: [Link]

-

Takechi, H., et al. (2025). Synthesis of functionalized adamantanes from fluoroadamantanes. ResearchGate. Available at: [Link]

-

Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PubMed Central. Available at: [Link]

-

Adejare, A. (2009). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry. Available at: [Link]

-

Trout, R. E., et al. (2015). Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Drugs.com. (n.d.). Adamantane antivirals. Available at: [Link]

-

Khan, I., et al. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science. Available at: [Link]

-

ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. Available at: [Link]

-

Wang, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PubMed Central. Available at: [Link]

-

Wilson, L., et al. (2024). Antiviral Mechanisms and Preclinical Evaluation of Amantadine Analogs that Continue to Inhibit Influenza A Viruses with M2S31N-Based Drug Resistance. bioRxiv. Available at: [Link]

-

Inoue, M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

-

Silverman, R. B. (2025). Enzyme inhibition by fluoro compounds. ResearchGate. Available at: [Link]

-

El-Damasy, D. A., et al. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. PubMed Central. Available at: [Link]

-

Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. University of Mississippi. Available at: [Link]

-

Dong, G., et al. (2015). Adamantane-Resistant Influenza A Viruses in the World (1902–2013): Frequency and Distribution of M2 Gene Mutations. PubMed Central. Available at: [Link]

-

Szałapska, K., et al. (2022). The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment. PubMed Central. Available at: [Link]

-

Suyatin, D., et al. (2025). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PubMed Central. Available at: [Link]

-

Nikolova, I., et al. (2013). Biological activity of adamantane analogues. ResearchGate. Available at: [Link]

-

Pgp, I., et al. (2010). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. PubMed Central. Available at: [Link]

-

Sun, H., & Adejare, A. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]

-

Stankiewicz, M., et al. (2025). Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks. Available at: [Link]

Sources

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The novel adamantane derivatives as potential mediators of inflammation and neural plasticity in diabetes mice with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamscience.com [benthamscience.com]

- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 3-Fluoroadamantane-1-carboxylic Acid: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane scaffold, a rigid, lipophilic cage-like hydrocarbon, is a privileged structure in medicinal chemistry, lending favorable pharmacokinetic properties to a variety of therapeutic agents. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can further modulate a molecule's potency, metabolic stability, and target engagement. This in-depth technical guide explores the potential therapeutic targets of 3-Fluoroadamantane-1-carboxylic acid, a molecule that combines these advantageous structural features. While direct experimental data for this specific compound is emerging, a strong scientific rationale points toward two primary enzyme families as high-probability targets: soluble epoxide hydrolase (sEH) and diacylglycerol acyltransferase 1 (DGAT1) . This guide will provide a comprehensive overview of the evidence supporting these targets, detailed protocols for their experimental validation, and a framework for the future development of 3-Fluoroadamantane-1-carboxylic acid as a potential therapeutic agent.

Introduction: The Promise of a Fluorinated Adamantane

Adamantane and its derivatives have a rich history in drug discovery, with applications ranging from antiviral agents to treatments for neurological disorders.[1][2] The rigid adamantane cage is highly lipophilic, facilitating passage through biological membranes and interaction with hydrophobic pockets in protein targets.[3] The addition of a carboxylic acid moiety introduces a polar group capable of forming key ionic and hydrogen bond interactions within an active site.

The strategic placement of a fluorine atom at the 3-position of the adamantane core is a key design element. Fluorine's high electronegativity can alter the acidity of the carboxylic acid, potentially enhancing its interaction with target residues. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolism and improve the compound's pharmacokinetic profile. While adamantane-1-carboxylic acid itself has been explored as a component of various derivatives, the specific biological activities of its fluorinated analog, 3-Fluoroadamantane-1-carboxylic acid, remain an area of active investigation.[4][5] This guide aims to illuminate the most promising avenues for this research.

Primary Putative Therapeutic Targets

Based on the extensive literature on adamantane derivatives, two enzyme targets stand out as having a high probability of inhibition by 3-Fluoroadamantane-1-carboxylic acid.

Soluble Epoxide Hydrolase (sEH): A Target for Inflammation and Pain

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory, vasodilatory, and analgesic properties.[6] By hydrolyzing EETs to their less active diol counterparts, sEH effectively dampens these beneficial effects. Inhibition of sEH is therefore a promising therapeutic strategy for a range of conditions, including hypertension, inflammatory disorders, and pain.[5]

Why 3-Fluoroadamantane-1-carboxylic acid is a promising sEH inhibitor:

-

Adamantane as a Pharmacophore: The adamantane moiety is a well-established pharmacophore for potent sEH inhibitors.[7][8] Adamantane-containing ureas and amides have been shown to bind with high affinity to the hydrophobic active site of sEH.[9][10]

-

Halogenation Enhances Potency: Studies on substituted adamantane derivatives have demonstrated that the introduction of halogens, such as fluorine and chlorine, can dramatically increase inhibitory potency, with some compounds reaching picomolar efficacy.[11][12] This is attributed to favorable interactions within the enzyme's active site.

-

Carboxylic Acid Interaction: The carboxylic acid group of 3-Fluoroadamantane-1-carboxylic acid can potentially form a critical hydrogen bond with the catalytic tyrosine residue (Tyr383) in the sEH active site, a key interaction for many sEH inhibitors.

Diacylglycerol Acyltransferase 1 (DGAT1): A Target for Metabolic Disorders

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in the final step of triglyceride synthesis.[11] By catalyzing the esterification of diacylglycerol to triacylglycerol, DGAT1 plays a central role in fat absorption and storage. Inhibition of DGAT1 is a validated therapeutic approach for the treatment of obesity, type 2 diabetes, and other metabolic disorders.[1][13]

Why 3-Fluoroadamantane-1-carboxylic acid is a promising DGAT1 inhibitor:

-

Adamantane Carboxylic Acids as DGAT1 Inhibitors: A series of adamantane carboxylic acid derivatives have been identified as potent inhibitors of DGAT1, with some exhibiting excellent in vitro activity (IC50 in the nanomolar range).[1][14][15]

-

Lipophilic Moiety for Binding: The lipophilic adamantane cage is well-suited to occupy the hydrophobic acyl-CoA binding site of DGAT1.

-

Carboxylic Acid Functionality: The carboxylic acid is a common feature in many potent DGAT1 inhibitors and is believed to interact with key residues in the active site, contributing to binding affinity.[16][17]

A Roadmap for Target Validation: Experimental Protocols

The following section provides detailed, step-by-step methodologies for validating the inhibition of sEH and DGAT1 by 3-Fluoroadamantane-1-carboxylic acid.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available sEH inhibitor screening kits and provides a robust method for determining the inhibitory potential of 3-Fluoroadamantane-1-carboxylic acid.[3][9]

Materials:

-

Human recombinant sEH enzyme

-

sEH assay buffer

-

sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea - NCND)

-

3-Fluoroadamantane-1-carboxylic acid

-

96-well black, flat-bottom microplate

-

Fluorometric plate reader (Excitation: ~330-362 nm, Emission: ~465 nm)

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and keep the enzyme and substrate on ice.

-

Prepare a 1X sEH assay buffer by diluting the stock solution with pure water.

-

Prepare a stock solution of 3-Fluoroadamantane-1-carboxylic acid in a suitable solvent (e.g., DMSO) and create serial dilutions to determine the IC50.

-

Prepare a working solution of the sEH enzyme in 1X assay buffer.

-

Prepare a working solution of the sEH substrate in 1X assay buffer.

-

-

Assay Plate Setup:

-

Test Compound Wells: Add 10 µL of each dilution of 3-Fluoroadamantane-1-carboxylic acid.

-

Positive Control Well: Add 10 µL of the positive control inhibitor.

-

Vehicle Control Well: Add 10 µL of the solvent used for the test compound.

-

Enzyme Control Well: Add 10 µL of 1X assay buffer.

-

Background Control Well: Add 20 µL of 1X assay buffer.

-

-

Enzyme Addition and Incubation:

-

Add 10 µL of the diluted sEH enzyme solution to the test compound, positive control, and vehicle control wells.

-

Incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the diluted sEH substrate to all wells.

-

Immediately begin reading the fluorescence in kinetic mode every minute for 30 minutes, or incubate for 30 minutes at room temperature for an endpoint reading.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of 3-Fluoroadamantane-1-carboxylic acid compared to the vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition Assay (Radiolabeled)

This protocol outlines a traditional and reliable method for measuring DGAT1 inhibition using a radiolabeled substrate.[10][18]

Materials:

-

Human recombinant DGAT1 enzyme (microsomal preparation)

-

[¹⁴C]-labeled oleoyl-CoA

-

1,2-dioleoyl-sn-glycerol (DAG)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

3-Fluoroadamantane-1-carboxylic acid

-

Thin-layer chromatography (TLC) plates

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the assay buffer, DGAT1 enzyme, and DAG.

-

Prepare serial dilutions of 3-Fluoroadamantane-1-carboxylic acid in a suitable solvent.

-

-

Inhibition Assay:

-

In separate tubes, add the reaction mixture and the different concentrations of 3-Fluoroadamantane-1-carboxylic acid or vehicle control.

-

Pre-incubate the mixtures for a short period.

-

Initiate the reaction by adding [¹⁴C]-labeled oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Lipid Extraction and Analysis:

-

Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

-

Extract the lipids.

-

Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate the triglycerides from other lipids.

-

-

Quantification:

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the triglyceride spots into scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percent inhibition of triglyceride formation for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value.

-

In Silico Target Validation: Molecular Docking

Molecular docking simulations can provide valuable insights into the potential binding mode and affinity of 3-Fluoroadamantane-1-carboxylic acid to the active sites of sEH and DGAT1.

Molecular Docking Workflow

The following workflow outlines the key steps for performing molecular docking studies.[19][20][21]

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD)

-

Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

-

Protein and Ligand Preparation:

-

Obtain the 3D crystal structures of human sEH and DGAT1 from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D structure of 3-Fluoroadamantane-1-carboxylic acid and optimize its geometry.

-

-

Binding Site Definition:

-

Identify the active site of each enzyme based on the co-crystallized ligand or from published literature.

-

Define the docking grid box around the active site.

-

-

Docking Simulation:

-

Perform the docking calculations using the chosen software and scoring function.

-

Generate multiple binding poses for the ligand within the active site.

-

-

Analysis of Docking Results:

-

Rank the docking poses based on their predicted binding energies.

-

Visually inspect the top-ranked poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions) between 3-Fluoroadamantane-1-carboxylic acid and the enzyme's active site residues.

-

Compare the predicted binding mode with that of known inhibitors.

-

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental and computational data, the results should be summarized in a clear and structured format.

Table 1: Summary of Predicted and Experimental Data for 3-Fluoroadamantane-1-carboxylic Acid

| Parameter | Soluble Epoxide Hydrolase (sEH) | Diacylglycerol Acyltransferase 1 (DGAT1) |

| Predicted Binding Affinity (kcal/mol) | [Insert Docking Score] | [Insert Docking Score] |

| Key Interacting Residues (Predicted) | [List Residues] | [List Residues] |

| Experimental IC50 (µM) | [Insert Experimental Value] | [Insert Experimental Value] |

Visualizing Pathways and Workflows

Graphical representations are essential for understanding complex biological pathways and experimental procedures.

Signaling Pathway of Putative Targets

Caption: Signaling pathways of the putative therapeutic targets, sEH and DGAT1.

Experimental Workflow for Target Validation

Caption: Experimental workflow for the validation of therapeutic targets.

Conclusion and Future Directions

This technical guide has outlined a robust, evidence-based approach for investigating the therapeutic potential of 3-Fluoroadamantane-1-carboxylic acid. The strong precedent for adamantane derivatives as inhibitors of soluble epoxide hydrolase and diacylglycerol acyltransferase 1 provides a compelling rationale for focusing initial drug discovery efforts on these two targets. The provided experimental protocols and in silico validation framework offer a clear path forward for researchers and drug development professionals.

Future work should focus on the synthesis and experimental validation of 3-Fluoroadamantane-1-carboxylic acid's activity against sEH and DGAT1. Positive results from these initial screens would warrant more extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Ultimately, with its unique combination of a rigid, lipophilic scaffold and a strategically placed fluorine atom, 3-Fluoroadamantane-1-carboxylic acid represents a promising starting point for the development of novel therapeutics for inflammatory, metabolic, and pain-related disorders.

References

-

Ahn, J. H., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]

-

Assay Genie. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

-

Burmistrov, V. V., et al. (2018). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. Bioorganic Chemistry, 77, 469-480. [Link]

-

Gómez-Gálvez, F., et al. (2021). From the Design to the In Vivo Evaluation of Benzohomoadamantane-Derived Soluble Epoxide Hydrolase Inhibitors for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 64(5), 2639-2655. [Link]

-

Cao, J., et al. (2011). Targeting Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) with small molecule inhibitors for the treatment of metabolic diseases. The Journal of Biological Chemistry, 286(48), 41838-41851. [Link]

- Chen, H. C., et al. (2002). Increased insulin sensitivity and fat metabolism in mice lacking acyl-CoA:diacylglycerol acyltransferase 1.

-

Osman, D. A., et al. (2021). Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors. Molecules, 26(17), 5334. [Link]

-

Osman, D. A., et al. (2022). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirsdhfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. International Journal of Molecular Sciences, 23(21), 13329. [Link]

-

Spasov, A. A., et al. (2014). Symmetric adamantyl-diureas as soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2124-2128. [Link]

-

Mary, Y. S., et al. (2022). Spectroscopic, Docking and MD Simulation Analysis of an Adamantane Derivative with Solvation Effects in Different Solvents. Polycyclic Aromatic Compounds, 42(6), 3326-3345. [Link]

-

Al-Salahi, R., et al. (2021). Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study. Journal of Molecular Structure, 1244, 130932. [Link]

-

Burmistrov, V. V., et al. (2019). Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition. Bioorganic & Medicinal Chemistry Letters, 29(10), 1269-1272. [Link]

-

Kim, H. J., et al. (2015). Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]

-

Veniard, L. A., et al. (2013). Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion. World Journal of Gastroenterology, 19(44), 7965-7976. [Link]

-

Blagodatsky, S. A., et al. (2012). Evaluation of adamantane derivatives as inhibitors of dengue virus mRNA cap methyltransferase by docking and molecular dynamics simulations. Molecular Informatics, 31(11-12), 856-866. [Link]

-

Sala, M., et al. (2022). Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 65(11), 7856-7873. [Link]

-

Burmistrov, V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2269989. [Link]

-

Wanka, L., et al. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical Reviews, 113(5), 3516-3604. [Link]

-

Harris, S. F., et al. (2011). Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability. Bioorganic & Medicinal Chemistry Letters, 21(11), 3369-3373. [Link]

-

Burmistrov, V., et al. (2023). Fluorine and chlorine substituted adamantyl-urea as molecular tools for inhibition of human soluble epoxide hydrolase with picomolar efficacy. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]

-

Sapphire North America. (n.d.). Soluble Epoxide Hydrolase Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Li, Y., et al. (2024). Inhibition of diacylglycerol O-acyltransferase 1 provides neuroprotection by inhibiting ferroptosis in ischemic stroke. Journal of Neuroinflammation, 21(1), 123. [Link]

-

Hahn, J. H., et al. (2015). Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. European Journal of Medicinal Chemistry, 101, 716-735. [Link]

-

Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1814-1818. [Link]

-

Merz, J., et al. (2024). Inhibition of sterol O-acyltransferase 1 blocks Zika virus infection in cell lines and cerebral organoids. Nature Communications, 15(1), 7629. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. agilent.com [agilent.com]

- 8. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 9. content.abcam.com [content.abcam.com]

- 10. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design and synthesis of potent carboxylic acid DGAT1 inhibitors with high cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors | MDPI [mdpi.com]

- 20. Adamantane-derived scaffolds targeting the sigma-2 receptor; an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of Adamantane Derivatives as Inhibitors of Dengue Virus mRNA Cap Methyltransferase by Docking and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Introduction of Fluorine: A Technical Guide to 3-Fluoroadamantane-1-carboxylic Acid Derivatives and Their Therapeutic Potential

Abstract

The adamantane scaffold, a rigid, lipophilic, and structurally unique tricyclic hydrocarbon, has long been recognized as a privileged motif in medicinal chemistry. Its incorporation into drug candidates often confers advantageous pharmacokinetic properties, including enhanced metabolic stability and improved membrane permeability. This guide delves into a specific, yet highly promising, subclass: derivatives of 3-fluoroadamantane-1-carboxylic acid. The strategic introduction of a fluorine atom at a bridgehead position offers a powerful tool to modulate electronic properties and biological interactions, opening new avenues for therapeutic innovation. This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of these derivatives, with a particular focus on their emerging role as potent enzyme inhibitors. Detailed experimental protocols and structure-activity relationship (SAR) insights are provided to equip researchers and drug development professionals with the foundational knowledge to explore this compelling chemical space.

The Adamantane Scaffold: A Foundation for Robust Drug Design

The adamantane cage is a diamondoid hydrocarbon that provides a three-dimensional, sterically demanding, and highly stable core.[1] In drug design, it is often employed to:

-

Increase Lipophilicity: The hydrocarbon nature of adamantane enhances a molecule's ability to cross biological membranes, including the blood-brain barrier.[2]

-

Improve Metabolic Stability: The rigid cage structure can sterically shield adjacent functional groups from enzymatic degradation, thereby prolonging a drug's half-life.[1]

-

Provide a Rigid Anchor: The adamantane moiety serves as a non-metabolizable scaffold to orient pharmacophoric groups for optimal interaction with biological targets.[2]

The functionalization of the adamantane core, particularly with carboxylic acid and amino groups, has led to the development of numerous bioactive compounds with applications ranging from antiviral to antidiabetic agents.[3]

The Impact of Fluorine: Modulating Physicochemical and Biological Properties

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to fine-tune a molecule's properties.[1] A fluorine atom at the 3-position of the adamantane-1-carboxylic acid core imparts several key changes:

-

Electronic Effects: Fluorine is the most electronegative element, and its presence can significantly alter the acidity (pKa) of the carboxylic acid group through inductive effects. This can influence the ionization state of the molecule at physiological pH, affecting its solubility, permeability, and target engagement.[1]

-

Metabolic Blockade: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine atom at a potential site of metabolism can block oxidative degradation and improve the pharmacokinetic profile of the drug.[1]

-

Conformational Control and Binding Interactions: The small size of fluorine means it can often replace a hydrogen atom without significant steric penalty. However, its unique electronic properties can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[4]

A study on the physicochemical properties of fluorinated adamantane carboxylic acids revealed that sequential fluorination at the bridgehead positions has a measurable impact on both acidity and lipophilicity, key parameters in drug design.[1]

Physicochemical Data of Fluorinated Adamantane-1-carboxylic Acids

| Compound | pKa | log P |

| Adamantane-1-carboxylic acid | 6.40 | 2.76 |

| 3-Fluoroadamantane-1-carboxylic acid | 6.13 | 2.80 |

| 3,5-Difluoroadamantane-1-carboxylic acid | 5.86 | 2.85 |

| 3,5,7-Trifluoroadamantane-1-carboxylic acid | 5.58 | 2.89 |

| Data sourced from a comprehensive study on fluoroadamantane preparation.[1] |

Synthesis of 3-Fluoroadamantane-1-carboxylic Acid and Its Derivatives

A practical and scalable synthesis of 3-fluoroadamantane-1-carboxylic acid is crucial for the exploration of its derivatives. The most direct route involves the fluorination of a hydroxylated precursor.[1]

Synthesis of the Core Scaffold

The synthesis begins with the commercially available 3-hydroxyadamantane-1-carboxylic acid. The hydroxyl group is then converted to a fluorine atom using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). DAST is a widely used reagent for converting alcohols to their corresponding fluoro derivatives under relatively mild conditions.[1][5]

Caption: Synthetic route to the core scaffold.

Derivatization of the Carboxylic Acid

The carboxylic acid moiety of 3-fluoroadamantane-1-carboxylic acid is a versatile handle for the synthesis of a wide range of derivatives, most commonly amides and esters.

Caption: General derivatization of the core scaffold.

Potential Applications: Inhibition of Soluble Epoxide Hydrolase (sEH)

While the biological activity of 3-fluoroadamantane-1-carboxylic acid derivatives is an emerging field, a particularly promising application is the inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[6] Inhibition of sEH has been shown to have therapeutic benefits in a range of conditions, including hypertension, inflammation, and neuropathic pain.[6][7]